Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate
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Overview
Description
Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is a complex organic compound with a unique structure that includes an oxirane ring and dichloroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate typically involves the reaction of diethyl oxalate with 2,2-dichloroethenyl magnesium bromide, followed by cyclization to form the oxirane ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The dichloroethenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield diethyl oxirane-2,2-dicarboxylate, while reduction could produce diethyl 3-(2,2-dichloroethyl)oxirane-2,2-dicarboxylate.
Scientific Research Applications
Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The dichloroethenyl group may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl oxirane-2,2-dicarboxylate
- Diethyl 3-(2-chloroethenyl)oxirane-2,2-dicarboxylate
- Diethyl 3-(2,2-dibromoethenyl)oxirane-2,2-dicarboxylate
Uniqueness
Diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
88382-30-3 |
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Molecular Formula |
C10H12Cl2O5 |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
diethyl 3-(2,2-dichloroethenyl)oxirane-2,2-dicarboxylate |
InChI |
InChI=1S/C10H12Cl2O5/c1-3-15-8(13)10(9(14)16-4-2)6(17-10)5-7(11)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
MTIYBTYKNVINGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(O1)C=C(Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
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